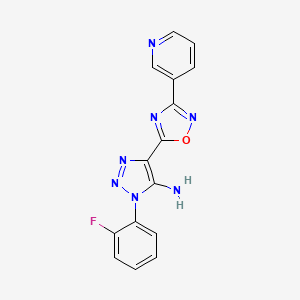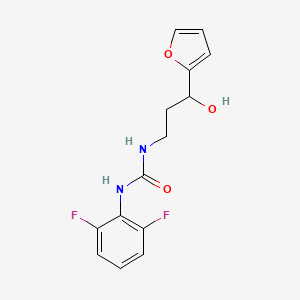
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea, also known as DFP-10917, is a synthetic compound that has been studied for its potential applications in cancer treatment. This compound is a small molecule inhibitor of the protein kinase CK2, which plays a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis. In
作用機序
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its activity. By inhibiting CK2, this compound disrupts cellular signaling pathways that are critical for cancer cell growth and survival, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting CK2 activity, this compound has been shown to induce DNA damage, activate the p53 tumor suppressor pathway, and inhibit the activity of other proteins involved in cancer cell growth and survival. These effects contribute to the anti-cancer activity of this compound.
実験室実験の利点と制限
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to be effective in a variety of cancer cell lines and animal models. However, there are also some limitations to using this compound in lab experiments. Its low solubility in water can make it difficult to work with, and its potency and selectivity for CK2 may vary depending on the specific cancer cell line or animal model being used.
将来の方向性
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea. One area of focus is on improving its potency and selectivity for CK2, in order to increase its anti-cancer activity and reduce potential side effects. Another area of research is on developing new formulations of this compound that improve its solubility and bioavailability, making it easier to administer in clinical settings. Finally, there is interest in exploring the potential of this compound in combination with other cancer treatments, such as immunotherapy or targeted therapies, to enhance its anti-cancer activity and improve patient outcomes.
Conclusion:
This compound is a promising compound with potential applications in cancer treatment. Its ability to inhibit CK2 activity and disrupt cellular signaling pathways critical for cancer cell growth and survival make it an attractive target for further research. While there are some limitations to using this compound in lab experiments, its effectiveness in a variety of cancer cell lines and animal models suggests that it may have potential as a new cancer therapy. Future research will be critical in further exploring the potential of this compound and developing new formulations and treatment strategies that can improve patient outcomes.
合成法
The synthesis of 1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea involves a multi-step process that begins with the reaction of 2,6-difluorophenyl isocyanate with 3-hydroxypropylamine to form the intermediate 1-(2,6-difluorophenyl)-3-(3-hydroxypropyl)urea. This intermediate is then reacted with furan-2-ylboronic acid to produce the final product, this compound. The overall yield of this synthesis is approximately 30%.
科学的研究の応用
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea has been studied for its potential applications in cancer treatment. Specifically, this compound has been shown to inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with increased cell proliferation and survival. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c15-9-3-1-4-10(16)13(9)18-14(20)17-7-6-11(19)12-5-2-8-21-12/h1-5,8,11,19H,6-7H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKWCFDPTMEMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC(C2=CC=CO2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

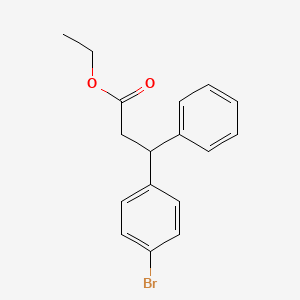
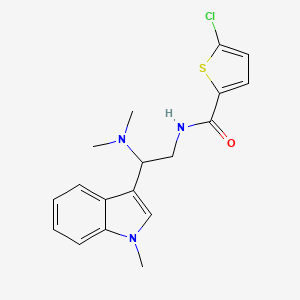


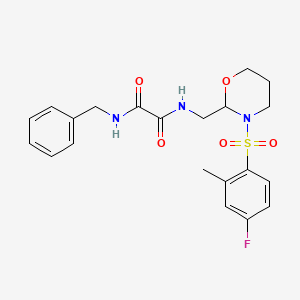
![4-(indolin-1-ylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2787294.png)
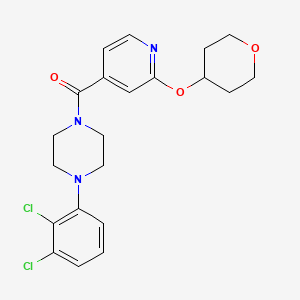
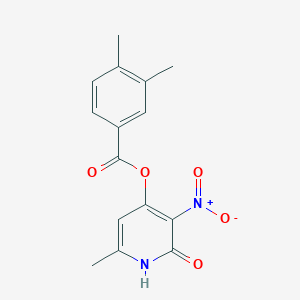
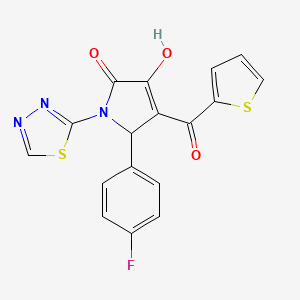
![N-(4-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787299.png)
![tert-butyl N-[1-(cyclopentylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2787300.png)
![6-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2787301.png)
![(Z)-5-((7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2787302.png)
